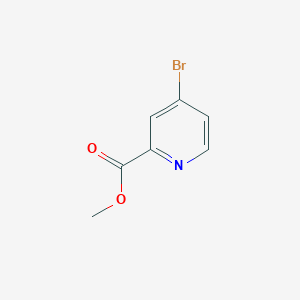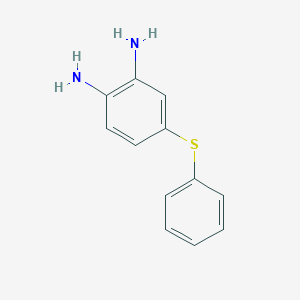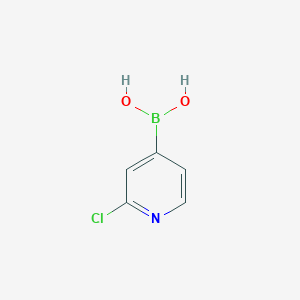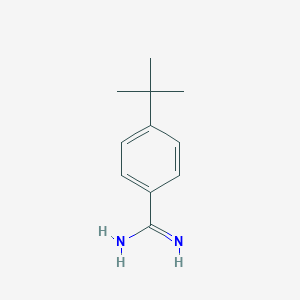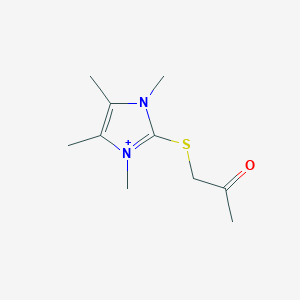
1,3,4,5-Tetramethyl-2-((2-oxopropyl)thio)imidazolium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4,5-Tetramethyl-2-((2-oxopropyl)thio)imidazolium is a chemical compound that has been gaining attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as TOMI and is a member of the imidazolium family of compounds. TOMI has been found to have a wide range of applications in various fields such as catalysis, material science, and biochemistry.
Mechanism Of Action
The mechanism of action of TOMI is not fully understood, but it is believed to act as a Lewis acid catalyst due to the presence of the sulfur atom in its structure. The Lewis acid properties of TOMI make it an attractive catalyst for various reactions.
Biochemical And Physiological Effects
TOMI has been found to have potential applications in biochemistry and physiology. Studies have shown that TOMI can inhibit the growth of cancer cells and has anti-inflammatory properties. TOMI has also been found to have potential applications in the treatment of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of using TOMI in lab experiments is its high stability and solubility in various solvents. TOMI is also relatively easy to synthesize, making it accessible to researchers. However, TOMI is a toxic compound and should be handled with care. Additionally, TOMI can be expensive to synthesize, which may limit its use in some experiments.
Future Directions
There are numerous potential future directions for research involving TOMI. One area of research could focus on the development of new materials using TOMI as a building block. Another area of research could focus on the use of TOMI in the treatment of various diseases such as cancer and Alzheimer's disease. Additionally, further research could be conducted to fully understand the mechanism of action of TOMI and its potential applications in various scientific fields.
Synthesis Methods
The synthesis of TOMI can be achieved through various methods, including the reaction of 1,3-dimethylimidazolium with methyl isobutyryl chloride and sodium sulfide. The reaction yields TOMI as a yellowish solid, which can be purified using recrystallization techniques.
Scientific Research Applications
TOMI has been extensively studied for its potential applications in various scientific fields. In the field of catalysis, TOMI has been found to be an effective catalyst for various reactions such as the oxidation of alcohols and the synthesis of cyclic carbonates. In material science, TOMI has been used as a building block for the synthesis of new materials with unique properties such as high thermal stability and conductivity.
properties
CAS RN |
134218-50-1 |
|---|---|
Product Name |
1,3,4,5-Tetramethyl-2-((2-oxopropyl)thio)imidazolium |
Molecular Formula |
C10H17N2OS+ |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
1-(1,3,4,5-tetramethylimidazol-1-ium-2-yl)sulfanylpropan-2-one |
InChI |
InChI=1S/C10H17N2OS/c1-7(13)6-14-10-11(4)8(2)9(3)12(10)5/h6H2,1-5H3/q+1 |
InChI Key |
QJKGQMMBPLFFKI-UHFFFAOYSA-N |
SMILES |
CC1=C([N+](=C(N1C)SCC(=O)C)C)C |
Canonical SMILES |
CC1=C([N+](=C(N1C)SCC(=O)C)C)C |
Other CAS RN |
134218-50-1 |
synonyms |
1,3,4,5-tetramethyl-2-((2-oxopropyl)thio)imidazolium 4MeOTI chloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



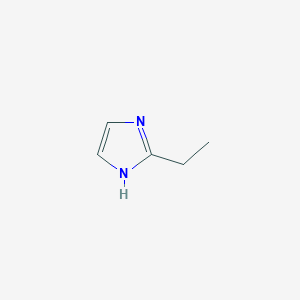
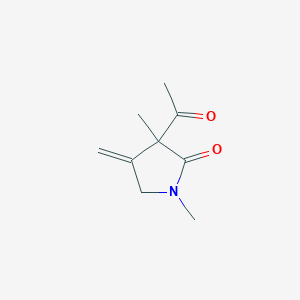
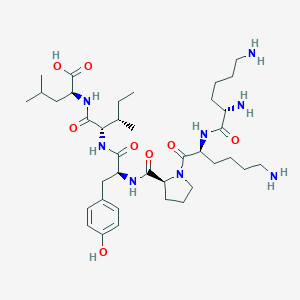
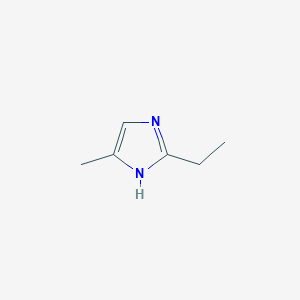
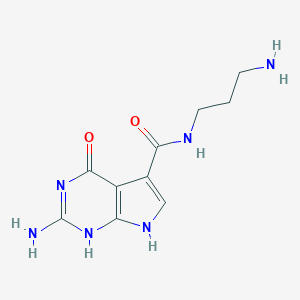
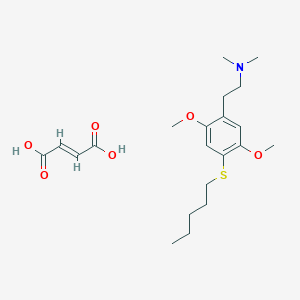
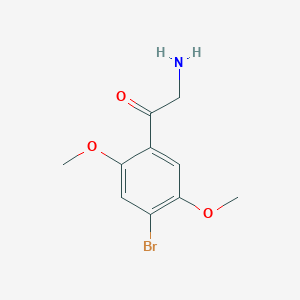

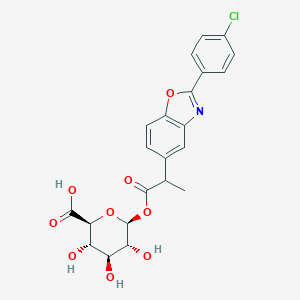
![Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate](/img/structure/B144559.png)
